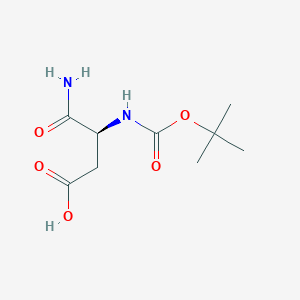

Boc-Asp-NH2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCARTLEXJLJBZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427021 | |

| Record name | Boc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74244-17-0 | |

| Record name | Boc-Asp-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Boc-Asp-NH2?

An In-depth Technical Guide to Boc-Asp-NH2

Introduction

N-α-tert-butyloxycarbonyl-L-asparagine, commonly abbreviated as this compound, is a pivotal amino acid derivative in the field of synthetic peptide chemistry.[1][2][3] As a derivative of the naturally occurring amino acid L-aspartic acid, it features a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino terminus. This strategic protection prevents unwanted reactions during the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[4] The presence of the C-terminal amide (isoasparagine) makes it a specific building block for introducing a C-terminally amidated aspartic acid residue into a peptide sequence. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound for researchers and professionals in drug development and biochemical sciences.

Chemical and Physical Properties

This compound is a white to off-white solid compound. Its core structure consists of an L-aspartic acid backbone where the alpha-amino group is protected by a bulky Boc group. This protection is stable under various conditions but can be readily removed using mild acids, a cornerstone of its utility in Boc-based synthetic strategies.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below, providing a clear reference for substance identification and characterization.

| Property | Value | Reference |

| IUPAC Name | (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

| Synonyms | Boc-L-aspartic acid 1-amide, Boc-L-isoasparagine | |

| CAS Number | 74244-17-0 | |

| Molecular Formula | C₉H₁₆N₂O₅ | |

| Molecular Weight | 232.23 g/mol | |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(N)=O | |

| InChI Key | VKCARTLEXJLJBZ-YFKPBYRVSA-N |

Physicochemical Data

Quantitative physicochemical data are essential for experimental design, including reaction setup, purification, and storage.

| Parameter | Value | Conditions | Reference |

| Melting Point | 150-154 °C | Not specified | |

| Optical Activity | [α] = -29 ± 2° | c = 1% in DMF, 20°C, D-line | |

| Purity (Assay) | ≥98.0% | Thin Layer Chromatography (TLC) | |

| XLogP3 | -0.4 | Computed | |

| Storage (Solid) | -20°C (3 years), 4°C (2 years) | Powder form | |

| Storage (Solvent) | -80°C (6 months), -20°C (1 month) | In solution |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the protection of L-aspartic acid. The general strategy involves first protecting the alpha-amino group and then amidating the alpha-carboxyl group.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

-

Protection Step: L-aspartic acid is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). The pH is adjusted to be basic to deprotonate the amino group. Boc anhydride (di-tert-butyl dicarbonate) is then added portion-wise while maintaining the basic pH. The reaction proceeds for several hours at room temperature.

-

Amidation Step: The resulting Boc-Asp-OH is activated at its alpha-carboxyl group using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU in a solvent such as DMF. An ammonia source, like ammonium hydroxide or bubbling ammonia gas, is then introduced to form the primary amide.

-

Purification: The crude product is typically purified via crystallization from a suitable solvent system or by column chromatography to yield pure this compound. Purity is confirmed by techniques such as TLC, HPLC, and NMR spectroscopy.

Role in Peptide Synthesis

This compound is primarily used in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved at each cycle to allow for the addition of the next amino acid in the sequence.

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocol: Boc Deprotection in SPPS

This protocol describes the standard procedure for removing the Boc protecting group from the N-terminus of a peptide chain attached to a solid support.

-

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Deprotection solution: 50% TFA in DCM (v/v)

-

Isopropyl alcohol (IPA)

-

Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM

-

-

Procedure:

-

Swelling: The peptide-resin is first swollen in DCM within a reaction vessel.

-

Pre-wash: The resin is treated with the 50% TFA/DCM solution for approximately 5 minutes and the solution is drained.

-

Deprotection: A fresh solution of 50% TFA/DCM is added, and the mixture is agitated for 15-25 minutes to ensure complete cleavage of the Boc group.

-

Washing: The resin is thoroughly washed multiple times with DCM and then IPA to remove residual TFA and the cleaved t-butyl carbocation.

-

Neutralization: The protonated N-terminus (trifluoroacetate salt) is neutralized by washing with the DIEA/DCM solution, regenerating the free amine for the next coupling step.

-

Biological Activity

Currently, this compound is not known to possess specific, direct biological activity or to be an endpoint therapeutic agent. Its primary significance lies in its role as a synthetic intermediate. While amino acid derivatives, in general, are explored for various physiological effects, the function of this compound is confined to its utility in the chemical synthesis of peptides. Some complex peptide derivatives incorporating this moiety, such as Boc-Trp-Orn(Z)-Asp-NH2, have been investigated as cholecystokinin (CCK) antagonists, but the activity arises from the final peptide structure, not from the this compound building block itself.

References

Synthesis and Purification of Boc-Asp-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-L-asparagine (Boc-Asp-NH2), a crucial building block in peptide synthesis and various pharmaceutical development processes. This document outlines detailed experimental protocols, presents key quantitative data in structured tables for easy comparison, and includes workflow diagrams for clarity.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the protection of the α-amino group of L-asparagine using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Reaction Scheme

The overall reaction can be depicted as follows:

L-Asparagine + Di-tert-butyl dicarbonate → Boc-L-Asparagine

Experimental Protocols

Two common protocols for the synthesis of this compound are detailed below. Protocol 1 utilizes a mixture of 1,4-dioxane and water, while Protocol 2 employs water as the sole solvent, offering a more environmentally friendly approach.

Protocol 1: Synthesis in 1,4-Dioxane/Water Mixture [1][2]

-

Dissolution: Dissolve L-asparagine and sodium carbonate in a 1:1 mixture of 1,4-dioxane and water at room temperature.

-

Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate to the solution.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Work-up:

-

Isolation: Collect the white solid precipitate by filtration, wash with cold water, and dry under vacuum.[1]

Protocol 2: Synthesis in Water

-

Initial Mixture: In a suitable flask, combine L-asparagine, di-tert-butyl dicarbonate, and water.

-

pH Adjustment and Reaction:

-

While stirring at 25-30°C, slowly add an aqueous solution of sodium hydroxide to maintain the pH between 9 and 10.

-

After the addition is complete, warm the mixture to 30-40°C and continue stirring for 4-6 hours.

-

-

Precipitation:

-

Cool the reaction mixture to below 10°C.

-

Adjust the pH to 4.0-4.5 with hydrochloric acid to precipitate the crude Boc-L-asparagine.

-

-

Isolation: Filter the solid, wash with water to remove salts, and dry at 50-60°C to obtain the final product.

Quantitative Data for Synthesis

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | L-Asparagine | L-Asparagine |

| Reagents | Di-tert-butyl dicarbonate, Sodium Carbonate | Di-tert-butyl dicarbonate, Sodium Hydroxide |

| Solvent(s) | 1,4-Dioxane, Water | Water |

| Molar Ratio (L-Asp: (Boc)₂O) | 1 : 1.2 | 1 : 1.1 |

| Reaction Temperature | Room Temperature | 25-40°C |

| Reaction Time | Overnight | 4-6 hours |

| Final pH for Precipitation | 2-3 | 4.0-4.5 |

| Reported Yield | 91% | Not explicitly stated, but method is for fine work product |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and salts. The primary methods for purification are precipitation/washing, recrystallization, and chromatographic techniques.

Precipitation and Washing

As described in the synthesis protocols, the initial purification is achieved by controlled precipitation of the product from the reaction mixture by pH adjustment. Subsequent washing of the filtered solid with cold water is effective in removing inorganic salts.

Recrystallization

Recrystallization is a powerful technique for obtaining high-purity crystalline this compound. The choice of solvent is critical and is guided by the solubility profile of the compound.

Solubility Data:

The solubility of Boc-L-asparagine has been determined in various solvents. The molar fraction solubility follows the general trend: methanol > ethanol > i-propanol > n-propanol > butanols/acetone > water > acetonitrile. This data is invaluable for selecting an appropriate solvent system for recrystallization.

General Recrystallization Protocol (Adapted from general methods for Boc-amino acids):

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent in which it is highly soluble (e.g., methanol, ethanol).

-

Crystallization: Cool the solution slowly to room temperature, and then further in an ice bath to induce crystallization. If the product oils out, a seed crystal may be added.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of a cold solvent in which the product is poorly soluble (e.g., cold water, diethyl ether, or n-hexane) to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum.

A patent for the crystallization of Boc-amino acids describes a process of obtaining an oily substance after solvent removal, followed by the addition of a seed crystal and a weak polar solvent like n-hexane or diethyl ether for pulping to induce solidification and purification.

Chromatographic Methods

For achieving very high purity, especially for applications in peptide synthesis, chromatographic methods such as column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed.

Column Chromatography:

Silica gel column chromatography can be used to purify Boc-protected amino acid amides. A typical mobile phase would be a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is a highly effective method for the final purification of this compound. A C18 column is typically used with a mobile phase gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.

Typical RP-HPLC Purification Protocol (adapted from similar compounds):

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

-

Elution: Inject the sample onto a preparative C18 column and elute with a linear gradient of increasing acetonitrile concentration.

-

Fraction Collection: Collect fractions corresponding to the main product peak, as detected by a UV detector.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Visualization of Workflows

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Purification Workflow

Caption: Purification options for this compound.

References

An In-depth Technical Guide on the Solubility of Boc-Asp-NH2 in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-L-asparagine (Boc-Asp-NH2), a crucial reagent in peptide synthesis and drug development. The following sections detail quantitative solubility data, the experimental methodology for its determination, and a visual representation of the experimental workflow. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound in twelve different solvents at temperatures ranging from 283.15 K to 323.15 K.[1][2][3] This data was obtained using the static gravimetric method.[1][2]

Table 1: Mole Fraction Solubility (10³x₁) of this compound in Various Solvents at Different Temperatures (K)

| T (K) | Methanol | Ethanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | s-Butanol | n-Pentanol | Acetone | 2-Butanone | Acetonitrile | Water |

| 283.15 | 21.43 | 11.52 | 6.01 | 7.63 | 4.31 | 3.92 | 5.92 | 4.41 | 4.01 | 2.51 | 0.136 | 1.83 |

| 288.15 | 24.12 | 13.25 | 7.03 | 8.81 | 5.02 | 4.53 | 6.89 | 5.13 | 4.69 | 2.93 | 0.183 | 2.12 |

| 293.15 | 27.13 | 15.18 | 8.18 | 10.15 | 5.81 | 5.21 | 8.00 | 5.94 | 5.46 | 3.41 | 0.245 | 2.45 |

| 298.15 | 30.49 | 17.34 | 9.48 | 11.66 | 6.71 | 6.02 | 9.26 | 6.84 | 6.34 | 3.96 | 0.327 | 2.82 |

| 303.15 | 34.25 | 19.76 | 10.94 | 13.36 | 7.72 | 6.91 | 10.68 | 7.85 | 7.33 | 4.59 | 0.434 | 3.24 |

| 308.15 | 38.45 | 22.46 | 12.58 | 15.28 | 8.85 | 7.92 | 12.28 | 9.00 | 8.45 | 5.31 | 0.573 | 3.72 |

| 313.15 | 43.14 | 25.48 | 14.44 | 17.43 | 10.12 | 9.05 | 14.08 | 10.28 | 9.72 | 6.13 | 0.752 | 4.26 |

| 318.15 | 48.37 | 28.85 | 16.53 | 19.85 | 11.54 | 10.32 | 16.11 | 11.73 | 11.15 | 7.06 | 0.980 | 4.87 |

| 323.15 | 54.19 | 32.61 | 18.88 | 22.56 | 13.13 | 11.75 | 18.39 | 13.35 | 12.76 | 8.12 | 1.269 | 5.56 |

The data indicates that the solubility of this compound generally increases with temperature in all tested solvents. The highest solubility was observed in methanol, while the lowest was in acetonitrile. The order of mole fraction solubility at a given temperature is as follows: methanol > ethanol > i-propanol > s-butanol ≈ n-propanol > n-pentanol ≈ n-butanol ≈ acetone ≈ i-butanol > 2-butanone > water > acetonitrile.

Experimental Protocol: Static Gravimetric Method

The solubility data presented above was determined using the static gravimetric method. This reliable and widely used technique involves the following steps:

-

Sample Preparation: An excess amount of this compound solid is added to a known mass of the selected solvent in a sealed vessel. This creates a saturated solution.

-

Equilibration: The vessel is placed in a thermostatically controlled shaker bath and agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the solid and liquid phases.

-

Phase Separation: After equilibration, agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation or dissolution.

-

Gravimetric Analysis: The withdrawn sample is accurately weighed.

-

Solvent Evaporation: The solvent is removed from the sample by evaporation at a controlled temperature.

-

Residue Weighing: The remaining solid residue of this compound is weighed.

-

Solubility Calculation: The mole fraction solubility is calculated from the mass of the dissolved this compound and the mass of the solvent in the sample.

To ensure the accuracy of the results, the solid phase is analyzed before and after the experiment using techniques such as Powder X-ray Diffraction (PXRD) to confirm that no crystalline transformation occurred during the dissolution process.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow of the static gravimetric method for determining the solubility of this compound.

Caption: Workflow for the Static Gravimetric Solubility Determination Method.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Boc-Asp-NH2

For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to successful outcomes and laboratory safety. This in-depth technical guide provides comprehensive information on the safety, handling, and application of N-α-tert-Butoxycarbonyl-L-asparagine (Boc-Asp-NH2), a key building block in peptide synthesis.

This document outlines the essential chemical and physical properties of this compound, detailed safety and handling protocols, and a representative experimental workflow for its application in solid-phase peptide synthesis (SPPS). The information is presented to ensure clarity and ease of use for laboratory personnel.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is the foundation of its safe and effective use. The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₆N₂O₅[1][2] |

| Molecular Weight | 232.23 g/mol [1][2][3] |

| Appearance | White solid |

| Melting Point | 150-154 °C |

| Optical Activity | [α]20/D −29±2°, c = 1% in DMF |

| CAS Number | 74244-17-0 |

Table 2: Computed Properties

| Property | Value |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Exact Mass | 232.10592162 Da |

| Monoisotopic Mass | 232.10592162 Da |

| Topological Polar Surface Area | 119 Ų |

| Heavy Atom Count | 16 |

Safety and Handling Guidelines

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The following guidelines are based on available safety data sheets and best laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.

-

Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator or a dust mask (such as a type N95) is recommended.

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contamination.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid should be administered.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

-

Handling: Avoid creating dust. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is typically refrigerated.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it with regular trash or pour it down the drain.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc solid-phase peptide synthesis. The following is a generalized protocol for a single coupling cycle using this compound. This protocol should be adapted and optimized based on the specific peptide sequence and scale of the synthesis.

Materials:

-

Pre-loaded resin (e.g., MBHA resin for a C-terminal amide)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Washing solvents (e.g., DCM, DMF, Isopropanol)

Procedure:

-

Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the solution and add a fresh portion of the TFA/DCM solution.

-

Gently agitate the resin for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIEA in DCM, and finally with DCM and DMF to remove excess reagents.

-

-

Amino Acid Coupling:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, in slight excess) in DMF.

-

Add DIEA (2-4 equivalents) to the amino acid solution to neutralize the hydrochloride salt and activate the coupling reaction.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: After the coupling reaction is complete, drain the reaction mixture and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated with the subsequent Boc-protected amino acids until the desired peptide sequence is assembled.

Experimental and Logical Workflows

Visualizing experimental workflows is essential for understanding and executing complex synthetic procedures. The following diagrams, generated using the DOT language, illustrate key processes in the application of this compound.

This technical guide provides a foundational understanding of the safe handling and application of this compound. Researchers are encouraged to consult specific Safety Data Sheets for the most current and detailed safety information and to adapt experimental protocols to their specific synthetic needs.

References

The Chemist's Crossroads: A Technical Guide to Boc-Asp-NH2 and Fmoc-Asp-NH2 in Peptide Synthesis

For Immediate Release

In the intricate landscape of peptide synthesis and drug development, the choice of protecting groups for amino acids is a critical decision that dictates the success and efficiency of the entire process. This technical guide provides an in-depth analysis of two pivotal building blocks, Boc-Asp-NH2 and Fmoc-Asp-NH2, elucidating their core chemical differences, applications, and the strategic considerations for their use. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of these essential reagents.

The fundamental distinction between this compound and Fmoc-Asp-NH2 lies in the nature of their Nα-protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, respectively. These groups exhibit disparate lability under different chemical conditions, forming the basis of orthogonal protection strategies in solid-phase peptide synthesis (SPPS).

Core Chemical Differences and Properties

The Boc group is renowned for its acid lability, typically removed by strong acids such as trifluoroacetic acid (TFA).[][2] Conversely, the Fmoc group is base-labile and is readily cleaved by secondary amines, most commonly piperidine.[][2] This orthogonal characteristic is the cornerstone of modern peptide synthesis, allowing for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups.[3]

| Property | This compound | Fmoc-Asp-NH2 |

| Chemical Formula | C9H16N2O5 | C19H18N2O5 |

| Molecular Weight | 232.23 g/mol | 354.36 g/mol |

| Melting Point | 150-154 °C | Not specified |

| Solubility | Data not readily available | Soluble in DMSO |

| Deprotection Condition | Strong acid (e.g., TFA) | Mild base (e.g., 20% piperidine in DMF) |

| Key Advantage | Compatible with base-sensitive protecting groups. | Orthogonal to acid-labile side-chain protecting groups. |

| Primary Application | Solid-Phase & Solution-Phase Synthesis. | Solid-Phase Peptide Synthesis (SPPS). |

Strategic Application in Peptide Synthesis

The choice between Boc and Fmoc chemistry hinges on the specific requirements of the peptide being synthesized, including its sequence and any post-synthesis modifications.

Fmoc-SPPS is the predominant method in modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wider range of sensitive amino acid side chains and complex modifications. The orthogonality of the Fmoc group with acid-labile side-chain protecting groups (like tert-butyl) is a significant advantage.

Boc-SPPS , while being the older methodology, remains relevant for specific applications. It is particularly useful for synthesizing peptides that are sensitive to the basic conditions of Fmoc deprotection or for sequences prone to side reactions like aspartimide formation. Aspartimide formation is a significant side reaction associated with aspartic acid residues, especially in Asp-Gly sequences, and can be influenced by the choice of base in Fmoc chemistry.

Experimental Protocols

Fmoc Deprotection Protocol

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a peptide chain during SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for a minimum of 30 minutes in a reaction vessel.

-

Drain the DMF from the resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a short period (e.g., 3 minutes), then drain.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-20 minutes to ensure complete deprotection.

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Wash the resin with DCM (3 times) and proceed to the next coupling step.

Boc Deprotection Protocol

This protocol describes the standard procedure for the removal of the Boc protecting group.

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Wash the Boc-protected peptide-resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 15-30 minutes to cleave the Boc group. A short pre-wash of about 5 minutes can also be performed.

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM.

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 10% DIEA in DCM.

-

Wash the resin again with DCM to remove excess base and prepare for the subsequent coupling step.

Conclusion

The selection of this compound versus Fmoc-Asp-NH2 is a strategic decision with significant implications for the outcome of peptide synthesis. Fmoc-based chemistry is the current standard for its mild deprotection conditions and orthogonality, which is highly advantageous for complex and sensitive peptides. Boc-based chemistry, while requiring harsher acidic conditions for deprotection, remains a valuable tool for specific applications, particularly for peptides susceptible to base-catalyzed side reactions. A thorough understanding of the chemical properties and reaction conditions associated with each protecting group is paramount for the successful design and execution of peptide synthesis campaigns in research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-Asparagine Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the utilization of Boc-protected asparagine (Boc-Asn-OH) and its side-chain protected derivatives in solid-phase peptide synthesis (SPPS). This guide addresses common challenges, such as side-chain dehydration, and offers robust methodologies to ensure the synthesis of high-purity peptides.

Introduction

Asparagine is a common amino acid in peptide sequences, but its incorporation during SPPS can be challenging. The primary side reaction associated with asparagine is the dehydration of its side-chain amide to a β-cyanoalanine residue, particularly when using carbodiimide-based coupling reagents like DCC or DIC.[1] This irreversible modification can be difficult to separate from the desired peptide and may alter its biological activity. To mitigate this, the use of side-chain protected asparagine derivatives, such as Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH, is highly recommended.[2][3][4] The xanthyl (Xan) and trityl (Trt) protecting groups shield the side-chain amide during the crucial activation and coupling steps. The Xan group is labile and is removed during the standard TFA deprotection steps of subsequent cycles in Boc-SPPS, which is generally acceptable as the protection is most critical during the coupling of the asparagine residue itself.[3]

This protocol outlines the standard Boc-SPPS cycle for the incorporation of a side-chain protected asparagine residue, followed by the final cleavage of the peptide from the resin.

Experimental Protocols

For the synthesis of peptide amides, MBHA resin is the support of choice in Boc-SPPS due to its optimal stability towards TFA and lability towards HF. For peptide acids, PAM resin is recommended as it minimizes peptide loss during synthesis.

-

Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel. Use approximately 10-15 mL of DCM per gram of resin.

The following cycle is repeated for each amino acid to be incorporated into the peptide chain. This protocol details the specific steps for coupling a side-chain protected Boc-Asn derivative.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes (pre-wash).

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for 20-30 minutes at room temperature.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA.

-

-

Neutralization:

-

Neutralize the N-terminal ammonium salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Perform the neutralization step twice for 2 minutes each.

-

Wash the resin with DCM (3-5 times) to remove excess base.

-

-

Amino Acid Coupling (Boc-Asn(Xan)-OH or Boc-Asn(Trt)-OH):

-

Pre-activation: In a separate vessel, dissolve the Boc-protected asparagine derivative (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the amino acid/HBTU solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

After a complete coupling, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any residual reagents and byproducts.

-

Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. Anhydrous hydrogen fluoride (HF) is a common and effective reagent for this purpose in Boc-SPPS.

-

Preparation for Cleavage:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under high vacuum.

-

Place the dried peptide-resin in a specialized HF-resistant reaction vessel.

-

-

HF Cleavage:

-

Scavenger Addition: Add a scavenger cocktail to the reaction vessel to protect sensitive amino acid residues from alkylation by carbocations generated during cleavage. A common scavenger mixture is p-cresol and dimethyl sulfide (DMS). For peptides containing tryptophan, a typical mixture is HF:anisole (9:1 v/v). For peptides with cysteine, thioanisole can be added.

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath.

-

Distill the required amount of anhydrous HF into the vessel (approximately 10 mL per gram of resin).

-

Cleavage Reaction: Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the cleaved peptide by adding cold diethyl ether to the reaction vessel.

-

Filter the resin and collect the peptide precipitate.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by HPLC.

-

Data Presentation

| Parameter | Reagent/Condition | Typical Value/Range | Reference |

| Resin Swelling | Solvent | DCM | |

| Time | 30-60 min | ||

| Boc Deprotection | Reagent | 50% TFA in DCM | |

| Time | 20-30 min | ||

| Neutralization | Reagent | 5-10% DIEA in DCM | |

| Time | 2 x 2 min | ||

| Coupling | Amino Acid Equivalents | 3 eq. | |

| Coupling Reagent (HBTU) | 2.9 eq. | ||

| Base (DIEA) | 6 eq. | ||

| Time | 1-2 hours | ||

| Final Cleavage | Reagent | Anhydrous HF | |

| Scavenger (general) | p-cresol, DMS | ||

| Scavenger (with Trp) | Anisole | ||

| Temperature | 0°C | ||

| Time | 1-2 hours |

Mandatory Visualization

Caption: Workflow for Boc-SPPS incorporating a side-chain protected asparagine.

References

Application Notes and Protocols for Boc-Asp-NH2 in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nα-tert-butyloxycarbonyl-L-asparagine amide (Boc-Asp-NH2) and its related derivatives in solution-phase peptide synthesis (SPPS). This document outlines the critical considerations, potential side reactions, and detailed protocols for the successful synthesis of peptides containing asparagine, tailored for professionals in research and drug development.

Introduction to this compound in Peptide Synthesis

Nα-Boc-L-asparagine and its amide form are crucial building blocks in the synthesis of peptides using the Boc/Bzl protection strategy.[1] The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, which can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] The benzyl-based protecting groups are employed for more permanent side-chain protection and are cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF).[2]

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, is advantageous for the synthesis of short peptides and for large-scale production.[4] It also allows for the purification of intermediates at each step, ensuring the final product's high purity.

Key Challenges with Asparagine in Peptide Synthesis

The primary challenge in incorporating asparagine residues into a peptide sequence lies in the reactivity of its side-chain amide group. Two major side reactions can occur:

-

Dehydration to Nitrile: During the activation of the carboxyl group, particularly with carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC), the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. This results in an impurity with a mass difference of -18 Da from the target peptide.

-

Aspartimide Formation: Although more prevalent in the basic conditions of Fmoc-based solid-phase peptide synthesis, aspartimide formation can also occur in solution-phase synthesis, leading to the formation of α- and β-aspartyl peptides and potential racemization.

To mitigate these side reactions, protection of the asparagine side chain is often recommended, especially in the synthesis of longer peptides where the residue is repeatedly exposed to coupling and deprotection cycles. For Boc-based synthesis, the xanthyl (Xan) protecting group is a common choice for the asparagine side chain.

Quantitative Data on Asparagine Derivatives in Synthesis

The following table summarizes key data for asparagine derivatives used in peptide synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]20/D | Typical Yield | Reference |

| Boc-L-Asn-OH | C9H16N2O5 | 232.23 | 175-180 | -7.5° (c=1, DMF) | 91% (synthesis of the amino acid derivative) | N/A |

| Boc-L-Asn-OBzl | C16H22N2O5 | 322.36 | 113-115 | N/A | 51% (synthesis of the protected amino acid) | |

| Boc-L-Asn-L-Pro-OBzl | C21H29N3O6 | 419.48 | N/A | N/A | N/A |

Experimental Protocols

Synthesis of Boc-L-Asn-OBzl

This protocol describes the synthesis of Nα-Boc-L-asparagine benzyl ester, a useful intermediate for solution-phase peptide synthesis.

Materials:

-

Nα-Boc-L-asparagine

-

Methanol

-

Cesium Carbonate

-

N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate

-

Brine

-

n-Hexane

Procedure:

-

Dissolve Nα-Boc-L-asparagine (20.7 g, 89.1 mmol) in methanol (500 mL) and add cesium carbonate (15.97 g, 49 mmol).

-

Once the reaction is complete, evaporate the solvent to obtain a white solid.

-

Dissolve the solid in DMF (200 mL) to form a suspension.

-

Slowly add benzyl bromide (11.6 mL, 98 mmol) dropwise to the suspension and stir the mixture at room temperature overnight.

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with water (300 mL) and extract with ethyl acetate (200 mL).

-

Wash the organic phase with brine (50 mL) and remove the solvent under reduced pressure to get the crude product.

-

Suspend the crude product in n-hexane (160 mL), filter, and dry under vacuum to yield the final product.

Expected Yield: Approximately 51%.

Characterization: Melting point 113°C-115°C.

General Protocol for Dipeptide Synthesis in Solution (Boc-Asn-Gly-OBzl)

This protocol outlines the coupling of Boc-L-Asn-OH with Glycine benzyl ester (H-Gly-OBzl) using a carbodiimide coupling agent.

Materials:

-

Boc-L-Asn-OH

-

H-Gly-OBzl·TosOH (Glycine benzyl ester p-toluenesulfonate salt)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

10% Citric Acid Solution

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Neutralization of H-Gly-OBzl·TosOH: Dissolve H-Gly-OBzl·TosOH (1.0 eq) in DCM and cool the solution to 0°C. Add DIPEA (1.0 eq) and stir for 15 minutes.

-

Activation of Boc-L-Asn-OH: In a separate flask, dissolve Boc-L-Asn-OH (1.0 eq) and HOBt (1.0 eq) in DCM.

-

Coupling Reaction: Add the activated Boc-L-Asn-OH solution to the neutralized H-Gly-OBzl solution. Add a solution of DCC (1.1 eq) in DCM dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 10% citric acid solution, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by silica gel column chromatography.

Boc-Deprotection Protocol

This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected peptide in a solution of 25-50% (v/v) TFA in DCM.

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by thin-layer chromatography (TLC).

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly in the next coupling step after neutralization with a base like DIPEA.

Visualizing Workflows and Mechanisms

General Workflow for Solution-Phase Dipeptide Synthesis

Caption: General workflow for the solution-phase synthesis of a dipeptide.

Mechanism of Asparagine Side-Chain Dehydration

Caption: Dehydration of the asparagine side chain during carboxyl activation.

Logical Relationship for Troubleshooting Asparagine Coupling

References

Application Note: Incorporation of Nα-Boc-L-isoasparagine (Boc-Asp-NH2) in Complex Peptide Synthesis

Introduction

The formation of isoaspartyl (isoAsp) residues is a common non-enzymatic post-translational modification that occurs in peptides and proteins.[1] This modification arises from the deamidation of asparagine (Asn) or the isomerization of aspartic acid (Asp) via a cyclic succinimide intermediate.[1][2] The formation of an isoAsp residue introduces an additional methylene group into the peptide backbone, creating a β-peptide linkage which can alter the peptide's structure, biological activity, and susceptibility to degradation.[1][2] In the biopharmaceutical industry, isoAsp formation is a critical quality attribute that must be monitored and controlled.

Synthesizing peptides that contain a defined isoasparagine residue is essential for a variety of research and development applications. These peptides serve as crucial analytical standards for developing and validating separation methods (e.g., HPLC) and mass spectrometry techniques aimed at detecting and quantifying this modification in therapeutic proteins. They are also vital for investigating the specific biological consequences of isoaspartate formation.

This application note provides a detailed protocol for the incorporation of Nα-Boc-L-isoasparagine (Boc-Asp-NH2) into complex peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Key Challenge in Aspartate Chemistry: Aspartimide Formation

While the direct incorporation of this compound is straightforward, it is crucial for researchers working with any aspartate derivative to understand the primary side reaction: aspartimide formation. In Boc-SPPS, this is an acid-catalyzed reaction that primarily occurs during the final, harsh cleavage step with strong acids like hydrogen fluoride (HF). The reaction is especially prevalent in sequences where aspartic acid is followed by a small, flexible amino acid like glycine (Asp-Gly), serine (Asp-Ser), or alanine (Asp-Ala). The stable succinimide ring can then hydrolyze to form a mixture of the desired α-peptide and the undesired β-peptide (isoaspartate), often with racemization.

Caption: Acid-catalyzed aspartimide formation during Boc-SPPS cleavage.

Data Presentation: Optimizing Coupling and Cleavage

Successful synthesis requires optimizing both the coupling of the amino acid and the final cleavage conditions to maximize yield and purity.

Table 1: Comparison of Common Coupling Reagents for Boc-SPPS This table provides a summary of common coupling reagents, guiding the selection for incorporating this compound, which can be considered a non-standard, sterically demanding building block.

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |

| DIC / HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective standard. Slower for difficult couplings; DCU byproduct is insoluble. |

| HBTU / HOBt | Very Good | 30 - 60 minutes | Low | Highly reliable and faster than carbodiimides. A robust choice for most sequences. |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for sterically hindered or difficult couplings. |

| PyBOP | Excellent | 15 - 60 minutes | Low | Efficient reagent with soluble byproducts, simplifying washing steps. |

Table 2: Effect of Asp Protecting Group and Cleavage Conditions on Aspartimide Formation This data illustrates strategies to minimize the key side reaction when incorporating standard Boc-Asp(OR)-OH derivatives, providing crucial context for why direct synthesis with this compound is advantageous for obtaining pure isoasparagine peptides.

| Asp Residue | Cleavage Condition | Aspartimide Formation (%) | Reference |

| Boc-Asp(OBzl )-OH | HF, 0 °C, 1 hour | ~15-25% | |

| Boc-Asp(OcHex )-OH | HF, 0 °C, 1 hour | < 2% | |

| Boc-Asp(OBzl)-OH | HF, 0 °C , 1 hour | ~15% | |

| Boc-Asp(OBzl)-OH | HF, -5 °C , 1 hour | ~5% | |

| Data is illustrative for susceptible sequences and highlights the superior stability of the cyclohexyl ester (OcHex) and the benefit of low-temperature cleavage. |

Experimental Protocols

The following protocols outline the manual synthesis of a peptide on a 0.1 mmol scale using Boc-SPPS.

Materials and Reagents

-

Resin: Merrifield or PAM resin (0.5-1.0 mmol/g loading).

-

Amino Acid: Nα-Boc-L-isoasparagine (this compound).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (Peptide synthesis grade).

-

Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.

-

Coupling Reagents: HATU, HOBt, DIC, HBTU (as selected).

-

Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF), Anisole or p-Cresol (scavenger).

-

Washing/Precipitation: Cold Diethyl Ether.

Protocol 1: Boc-SPPS Cycle for this compound Incorporation

This protocol describes a single coupling cycle.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

-

Resin Swelling: Place the peptide-resin from the previous step into a fritted reaction vessel. Swell in DCM for 30 minutes with gentle agitation.

-

Nα-Boc Deprotection: Drain the solvent. Add ~10 mL/g of 50% TFA in DCM. Agitate for 5 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20 minutes. If the sequence contains sensitive residues like Trp or Met, add 0.5% dithiothreitol (DTE) as a scavenger to the TFA solution.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly in the following sequence: DCM (3x), IPA (2x), DCM (3x).

-

Neutralization: Add ~10 mL/g of 5-10% DIEA in DCM. Agitate for 2 minutes and drain. Repeat this step once.

-

Washing: Wash the resin with DCM (3x) to remove excess base.

-

Coupling:

-

In a separate vessel, pre-activate the amino acid. Dissolve this compound (3 eq.) and HATU (3 eq.) in a minimal amount of DMF. Add DIEA (4 eq.) and allow the mixture to activate for 2-5 minutes.

-

Drain the DCM from the resin and add the activated amino acid solution.

-

Agitate the reaction mixture for 45-90 minutes at room temperature.

-

-

Monitoring and Washing: Perform a qualitative ninhydrin (Kaiser) test to check for reaction completion (a negative result/yellow beads indicates success). If the test is positive, a second coupling may be required. Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: High-Fidelity HF Cleavage

This protocol is designed to minimize acid-catalyzed side reactions.

-

Preparation: Ensure the final peptide-resin is thoroughly washed and dried under vacuum. Pre-chill the entire HF cleavage apparatus to -5 °C.

-

Scavenger Addition: Place the dried resin and a magnetic stir bar into the HF-resistant reaction vessel (Teflon). Add a pre-chilled scavenger mixture (e.g., 1 mL of p-cresol or anisole per gram of resin).

-

HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel under vacuum.

-

Cleavage Reaction: Transfer the vessel to an ice bath and stir the mixture at 0 °C (or -5 °C for sensitive sequences) for 1-1.5 hours.

-

HF Removal: Evaporate the HF under a high-vacuum line.

-

Peptide Precipitation & Work-up: Wash the resin/crude peptide mixture with cold diethyl ether to precipitate the peptide and remove scavengers. The crude peptide is then typically dissolved in an aqueous solvent like 10% acetic acid and lyophilized.

Protocol 3: Analysis of Crude Peptide

-

RP-HPLC: Dissolve a small amount of the lyophilized crude peptide in an appropriate solvent and analyze using reverse-phase HPLC. Co-elution of the target isoAsp peptide with potential Asp-containing impurities can be challenging, requiring careful method development.

-

Mass Spectrometry: Analyze the crude product by mass spectrometry to confirm the molecular weight of the desired peptide. Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) can be used to confirm the location of the isoAsp residue, as it produces specific diagnostic ions (c′+57 and z•−57) that are absent in the corresponding Asp-containing peptide.

The deliberate incorporation of isoasparagine into peptides is a critical tool for pharmaceutical development and biological research. By using Nα-Boc-L-isoasparagine (this compound) as the starting building block, researchers can unambiguously synthesize these important molecules. Success relies on employing high-efficiency coupling reagents like HATU to overcome the steric hindrance of this β-amino acid and on utilizing carefully controlled, low-temperature HF cleavage conditions to ensure the integrity of the final product. The protocols and data provided herein offer a comprehensive guide for scientists aiming to incorporate this compound into complex peptide sequences with high fidelity.

References

Application Notes and Protocols: The Role of Boc-Aspartic Acid Derivatives in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-aspartic acid amide (Boc-Asp-NH2) is a derivative of aspartic acid. While this compound itself is a fundamental building block in peptide synthesis, its more complex derivatives have emerged as significant tools in the study of enzyme inhibition, particularly in the realm of apoptosis and programmed cell death. This document provides detailed application notes and protocols for the use of key Boc-Asp derivatives, namely Boc-D-FMK and Boc-Asp-CMK, as broad-spectrum caspase inhibitors. These compounds serve as invaluable reagents for investigating the roles of caspases in various physiological and pathological processes.

Key Derivatives and Their Applications

The most prominent enzyme inhibitors derived from Boc-Asp are irreversible caspase inhibitors. Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation[1]. The fluoromethylketone (FMK) and chloromethylketone (CMK) derivatives of Boc-aspartic acid are widely used as pan-caspase inhibitors, meaning they target a broad range of caspase enzymes.

-

Boc-D-FMK (Boc-Asp(OMe)-FMK): A cell-permeable, irreversible, and broad-spectrum caspase inhibitor[2][3]. It is frequently used in cell-based assays to prevent apoptosis.

-

Boc-Asp-CMK: Another broad-spectrum caspase inhibitor. Studies have shown that it can induce cell death at micromolar concentrations, with a higher toxicity profile compared to its FMK counterpart, which may be attributed to the chloromethylketone group[1].

Quantitative Data on Boc-Aspartic Acid Derivative Inhibitors

The following table summarizes the available quantitative data for the inhibitory activity of key Boc-Asp derivatives.

| Compound | Target(s) | Inhibition Type | Quantitative Value | Cell/Assay Conditions | Reference(s) |

| Boc-D-FMK | Pan-caspase | Irreversible | IC50 = 39 μM | Inhibition of TNFα-stimulated apoptosis in neutrophils | [4] |

| Boc-Asp-CMK | Pan-caspase | Irreversible | Induces apoptosis at micromolar concentrations | Human leukaemia cells |

Experimental Protocols

Protocol 1: General Protocol for Inhibition of Caspase Activity in Cell Culture using Boc-D-FMK

This protocol outlines the general steps for using Boc-D-FMK to inhibit caspase-mediated apoptosis in a cell culture setting.

Materials:

-

Boc-D-FMK

-

DMSO (high purity, sterile)

-

Cell culture medium appropriate for the cell line

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Cell line of interest

-

Sterile microcentrifuge tubes and pipettes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Preparation of Boc-D-FMK Stock Solution:

-

Dissolve Boc-D-FMK in sterile DMSO to create a stock solution of 10-50 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Cell Seeding:

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density suitable for the planned assay.

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

-

Inhibitor Treatment:

-

On the day of the experiment, dilute the Boc-D-FMK stock solution in fresh cell culture medium to the desired final concentration. A typical working concentration range is 10-100 μM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

-

Remove the old medium from the cells and replace it with the medium containing Boc-D-FMK.

-

Incubate the cells with the inhibitor for a pre-treatment period, typically 1-2 hours, at 37°C and 5% CO2.

-

-

Induction of Apoptosis:

-

After the pre-treatment period, add the apoptosis-inducing agent to the wells.

-

Include appropriate controls:

-

Untreated cells (negative control)

-

Cells treated with the apoptosis-inducer only (positive control)

-

Cells treated with Boc-D-FMK only (inhibitor control)

-

Cells treated with the vehicle (DMSO) at the same final concentration as the inhibitor-treated wells.

-

-

Incubate the cells for the desired period to allow for the induction of apoptosis (this will vary depending on the inducer and cell type).

-

-

Assessment of Apoptosis:

-

Following the incubation period, assess the level of apoptosis using a suitable method, such as:

-

Caspase activity assay (see Protocol 2)

-

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry

-

TUNEL assay

-

Western blotting for cleaved PARP or cleaved caspase-3

-

-

Protocol 2: Fluorometric Assay for Caspase-3 Activity in Cell Lysates

This protocol describes how to measure the activity of caspase-3, a key executioner caspase, in cell lysates using a fluorogenic substrate. This assay can be used to confirm the inhibitory effect of compounds like Boc-D-FMK.

Materials:

-

Cell lysates prepared from cells treated as described in Protocol 1

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

-

Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

96-well black microplate (for fluorescence reading)

-

Fluorometric microplate reader (with appropriate excitation/emission filters, e.g., Ex/Em = 400/505 nm for AFC)

-

Purified active caspase-3 (optional, for standard curve)

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C. Add DTT fresh just before use.

-

Reconstitute the caspase-3 substrate in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

-

-

Assay Setup:

-

On ice, add 50-100 µg of total protein from each cell lysate to individual wells of the 96-well black microplate.

-

Adjust the volume in each well to 90 µL with cold assay buffer.

-

Include a blank control containing assay buffer only.

-

-

Initiation of the Reaction:

-

Dilute the caspase-3 substrate stock solution in assay buffer to a 10X working concentration (e.g., 200 µM for a final concentration of 20 µM).

-

To start the reaction, add 10 µL of the 10X substrate solution to each well.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the fluorometric reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

-

The rate of increase in fluorescence is proportional to the caspase-3 activity in the lysate.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each sample.

-

Subtract the rate of the blank control from all sample rates.

-

Compare the caspase-3 activity in the inhibitor-treated samples to the positive control (apoptosis-inducer only) to determine the percentage of inhibition.

-

Signaling Pathway and Experimental Workflow Visualizations

Caspase Activation Pathway and Inhibition

The following diagram illustrates the simplified intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases and the point of intervention for pan-caspase inhibitors like Boc-D-FMK.

Caption: Caspase activation pathways and the inhibitory action of Boc-D-FMK.

Experimental Workflow for Evaluating Caspase Inhibitors

This diagram outlines the logical flow of an experiment designed to test the efficacy of a caspase inhibitor.

Caption: Workflow for assessing the efficacy of caspase inhibitors.

References

Application Notes and Protocols for Coupling Reactions with Boc-Asp-NH2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful coupling of N-α-Boc-L-aspartic acid α-amide (Boc-Asp-NH2) to primary and secondary amines. These guidelines are intended to facilitate the synthesis of peptides and other amide-containing molecules, with a focus on maximizing yield and purity while minimizing common side reactions.

Introduction

This compound is a valuable building block in peptide synthesis and medicinal chemistry. As a derivative of aspartic acid, its coupling requires careful consideration of reagent choice and reaction conditions to prevent side reactions, such as aspartimide formation, particularly in subsequent synthetic steps. The presence of a free carboxylic acid on the side chain necessitates the use of efficient activation methods to ensure complete and clean amide bond formation at the C-terminus.

This guide covers several widely-used and effective coupling reagents, providing both solution-phase and solid-phase protocols.

Overview of Common Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of peptides using this compound. The most common classes of reagents include carbodiimides, uronium/aminium salts, and phosphonium salts. Each class has its advantages and is suited for different applications.

-

Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective reagents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[1] Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble, facilitating purification.[1]

-

Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are highly efficient and lead to rapid coupling times with minimal racemization.[1] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is even more reactive than HBTU and is preferred for difficult couplings.[1]

-

Phosphonium Salts (e.g., PyBOP, BOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly efficient reagent that is known for rapid and clean coupling reactions.[1] The use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is less common now due to the formation of a carcinogenic byproduct.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions for the coupling of this compound with a generic primary amine using various common coupling reagents. Yields and reaction times are representative and may vary depending on the specific substrate and scale.

| Coupling Reagent | Base (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield Range (%) | Key Considerations |

| EDC/HOBt | DIPEA (2.0-2.5) | DMF or DCM | 0 to RT | 2-12 hours | 70-90 | Water-soluble byproduct (EDC). Cost-effective. |

| HBTU | DIPEA (2.0-3.0) | DMF | RT | 30-120 minutes | 85-95 | Fast and efficient. Avoid excess HBTU to prevent side reactions. |

| HATU | DIPEA (2.0-3.0) | DMF | RT | 15-60 minutes | 90-98 | Highly reactive, suitable for sterically hindered amines. |

| PyBOP | DIPEA (2.0-3.0) | DMF or DCM | RT | 30-120 minutes | 85-95 | Efficient, with byproducts that are generally easy to remove. |

Note: Equivalents of coupling reagents and HOBt are typically 1.0-1.2 relative to the limiting reactant. DIPEA (N,N-Diisopropylethylamine) is a common non-nucleophilic base. DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are common solvents. RT = Room Temperature.

Experimental Protocols

The following are detailed protocols for the coupling of this compound.

Solution-Phase Coupling using HBTU

This protocol describes a general procedure for coupling this compound to a primary amine in solution.

Materials:

-

This compound (1.0 eq.)

-

Amine hydrochloride salt (1.1 eq.)

-

HBTU (1.05 eq.)

-

DIPEA (2.5 eq.)

-

Anhydrous DMF

-

Ethyl acetate, 1M HCl, saturated NaHCO₃, brine for workup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the amine hydrochloride salt in anhydrous DMF.

-

Add DIPEA to the solution and stir for 10 minutes at room temperature to neutralize the amine salt and deprotonate the carboxylic acid.

-

Add HBTU to the reaction mixture in one portion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Solid-Phase Coupling using HBTU/HOBt on a Resin

This protocol is for coupling this compound to a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-deprotected peptide-resin (1.0 eq.)

-

This compound (3.0 eq.)

-

HBTU (2.9 eq.)

-

HOBt (3.0 eq.)

-

DIPEA (6.0 eq.)

-

Anhydrous DMF

-

DCM

Procedure:

-

Swell the resin in DMF for at least 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

-

Add DIPEA to the activation mixture and agitate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the coupling completion using a qualitative test such as the Kaiser ninhydrin test. If the test is positive (indicating free amines), the coupling can be repeated.

-

Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Visualizations

General Amide Coupling Mechanism

The following diagram illustrates the general mechanism for amide bond formation using a uronium salt coupling reagent like HBTU.

Caption: HBTU-mediated amide coupling mechanism.

Experimental Workflow for Solution-Phase Coupling

This diagram outlines the key steps in a typical solution-phase coupling experiment.

Caption: Solution-phase coupling workflow.

Conclusion

The successful coupling of this compound relies on the selection of an appropriate coupling reagent and adherence to optimized protocols. For most applications, uronium salts like HBTU and HATU offer a reliable combination of high efficiency, fast reaction times, and low risk of racemization. Proper monitoring and purification techniques are essential to obtain the desired product in high purity. The protocols and data presented herein serve as a comprehensive guide for researchers to achieve their synthetic goals.

References

Application Notes and Protocols: Deprotection Strategies for the Boc Group in Boc-Asp-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3] Boc-Asp-NH2, a derivative of aspartic acid with a C-terminal amide, is a valuable building block in the synthesis of peptides and peptidomimetics. The selective and efficient deprotection of the Boc group is a critical step in the elongation of peptide chains and the synthesis of the final target molecule.

This application note provides detailed protocols for the deprotection of this compound using common acidic methods, discusses strategies to mitigate the primary side reaction of aspartimide formation, and presents milder, alternative deprotection strategies.

Chemical Principles

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage of the carbamate bond. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[4]

A significant challenge in the deprotection of aspartic acid derivatives is the formation of an aspartimide intermediate. This occurs through the intramolecular cyclization of the aspartic acid side chain, particularly when the subsequent amino acid residue is sterically unhindered.[5] In the context of this compound deprotection, acidic conditions can promote this side reaction, leading to the formation of a five-membered succinimide ring. This can subsequently lead to a mixture of α- and β-aspartyl peptides and potential racemization.

Deprotection Strategies and Experimental Protocols

Standard Acidic Deprotection Methods

The two most common methods for Boc deprotection involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.

3.1.1. Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection. The concentration of TFA can be varied to control the rate of deprotection.

-

Protocol:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TFA in DCM (typically 20-50% v/v). For example, for a 20% TFA solution, add 2.5 mL of TFA to 10 mL of the DCM solution containing the substrate.

-

Stir the reaction mixture at 0 °C to room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

The resulting residue, the TFA salt of Asp-NH2, can be triturated with cold diethyl ether to yield a solid, which is then collected by filtration and dried.

-

3.1.2. Hydrogen Chloride (HCl) in 1,4-Dioxane

A solution of 4M HCl in dioxane is a common and effective reagent for Boc deprotection, often providing a crystalline hydrochloride salt of the deprotected amine.

-

Protocol:

-

Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane or methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product may precipitate as the hydrochloride salt. If not, the solvent can be removed in vacuo.

-

The resulting solid can be washed with cold diethyl ether, collected by filtration, and dried.

-

Mitigating Aspartimide Formation

The propensity for aspartimide formation is a critical consideration when deprotecting this compound. Several strategies can be employed to minimize this side reaction:

-

Lowering Reaction Temperature: Performing the deprotection at lower temperatures (e.g., 0 °C or below) can significantly reduce the rate of aspartimide formation.

-

Controlling Acid Concentration and Reaction Time: Using the minimum effective concentration of acid and carefully monitoring the reaction to avoid prolonged exposure can help minimize side product formation.

-

Use of Scavengers: While more common in solid-phase peptide synthesis, scavengers can be employed to trap the liberated tert-butyl cation and prevent side reactions.

Alternative and Milder Deprotection Methods

For substrates that are sensitive to strong acidic conditions, milder deprotection methods can be utilized.

3.3.1. Aqueous Phosphoric Acid

Aqueous phosphoric acid offers a less harsh alternative to TFA and HCl.

-

Protocol:

-

Dissolve this compound in a suitable solvent such as THF.

-

Add an aqueous solution of phosphoric acid (e.g., 85%).

-

Stir the reaction at room temperature, monitoring by TLC or LC-MS.

-

Work-up typically involves neutralization with a base and extraction of the product.

-

3.3.2. Lewis Acids

Certain Lewis acids can effectively cleave the Boc group under mild conditions.

-